N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

Description

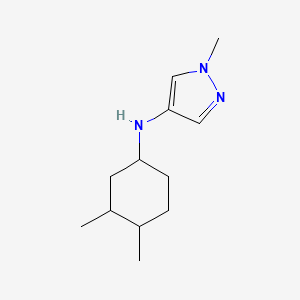

N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a 1-methylpyrazol-4-amine core substituted with a 3,4-dimethylcyclohexyl group. This compound is notable for its cycloaliphatic substituent, which distinguishes it from analogous aromatic or smaller alkyl-substituted pyrazoles.

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

N-(3,4-dimethylcyclohexyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C12H21N3/c1-9-4-5-11(6-10(9)2)14-12-7-13-15(3)8-12/h7-11,14H,4-6H2,1-3H3 |

InChI Key |

RYQHDFDQGSNHKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)NC2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,4-dimethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is explored as a potential therapeutic agent in drug discovery and development.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Substituent Analysis

- Cycloaliphatic vs. Aromatic Groups : The 3,4-dimethylcyclohexyl group in the target compound imparts significant lipophilicity and steric hindrance compared to aromatic substituents (e.g., dimethoxyphenyl in or benzyl in ). This may reduce aqueous solubility but enhance membrane permeability in biological systems.

- In contrast, the cyclohexyl group is electronically neutral, favoring hydrophobic interactions.

- Synthetic Accessibility : The synthesis of pyrazole derivatives often involves condensation reactions or Vilsmeier–Haack formylation (as seen in ). However, the steric bulk of the cyclohexyl group in the target compound may necessitate specialized reaction conditions.

Material Science

- The lipophilic nature of this compound could make it suitable for designing hydrophobic coatings or organic semiconductors.

Biological Activity

N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.

- Molecular Formula : C12H21N3

- Molecular Weight : 207.32 g/mol

- CAS Number : 1341791-29-4

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating that pyrazole derivatives can modulate inflammatory pathways, suggesting a possible role for this compound in managing inflammatory conditions.

- Neuroprotective Properties : Some studies have highlighted the potential neuroprotective effects of pyrazole derivatives, which could be applicable in neurodegenerative diseases.

Antimicrobial Activity

A study conducted on various pyrazole derivatives demonstrated that compounds similar to this compound showed significant activity against Mycobacterium tuberculosis. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

| Compound | Activity Against M. tuberculosis | Mechanism of Action |

|---|---|---|

| This compound | Moderate | Cell wall synthesis inhibition |

Anti-inflammatory Effects

Research has indicated that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced synthesis of prostaglandins, thereby alleviating inflammation.

Neuroprotective Properties

In vitro studies have shown that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

| Compound | Neuroprotection Assay | Result |

|---|---|---|

| This compound | MTT assay | Significant reduction in cell death |

Case Studies

A notable case study involved the administration of this compound in a rodent model of inflammation. The results showed a marked reduction in inflammatory markers and improved behavioral outcomes compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.